Dansyl-Tyr-Val-Gly TFA: A Technical Guide for Researchers
Dansyl-Tyr-Val-Gly TFA: A Technical Guide for Researchers
An In-depth Examination of a Key Fluorescent Substrate in Neuropeptide Research
Abstract
Dansyl-Tyr-Val-Gly TFA is a synthetic, fluorescently labeled tripeptide that serves as a crucial tool for researchers in the fields of biochemistry, neurobiology, and drug development. Its primary application is as a high-affinity substrate for the enzyme peptidylglycine α-hydroxylating monooxygenase (PHM), a key player in the biosynthesis of amidated neuropeptides. This technical guide provides a comprehensive overview of Dansyl-Tyr-Val-Gly TFA, including its chemical properties, primary uses, detailed experimental protocols, and relevant biological pathways.
Introduction to Dansyl-Tyr-Val-Gly TFA
Dansyl-Tyr-Val-Gly TFA is a derivative of the tripeptide Tyr-Val-Gly, which has been chemically modified in two significant ways. Firstly, a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is attached to the N-terminal tyrosine residue. This group acts as a fluorescent probe, allowing for sensitive detection and quantification. Secondly, the peptide is supplied as a trifluoroacetate (TFA) salt, which enhances its stability and solubility in aqueous buffers, making it well-suited for a variety of experimental applications.[1]
The core utility of Dansyl-Tyr-Val-Gly TFA lies in its role as a substrate for peptidylglycine α-hydroxylating monooxygenase (PHM, EC 1.14.17.3). PHM is the first of two enzymatic activities performed by the bifunctional enzyme peptidylglycine α-amidating monooxygenase (PAM). The PAM enzyme is responsible for the C-terminal amidation of a large number of neuropeptides, a post-translational modification that is often essential for their biological activity.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Dansyl-Tyr-Val-Gly TFA is essential for its effective use in experimental settings.
| Property | Value |
| Molecular Formula | C30H35F3N4O9S |
| Molecular Weight | 684.68 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in water and various aqueous buffers |
| Fluorescence | Excitation Maximum: ~335 nm, Emission Maximum: ~526 nm |
Primary Use: A Substrate for Peptidylglycine α-Hydroxylating Monooxygenase (PHM)
The principal application of Dansyl-Tyr-Val-Gly TFA is in the study of peptidylglycine α-hydroxylating monooxygenase (PHM). PHM catalyzes the stereospecific hydroxylation of the α-carbon of the C-terminal glycine residue of peptide substrates. This reaction is a critical and often rate-limiting step in the biosynthesis of amidated neuropeptides.
The reaction catalyzed by PHM is as follows:
Peptide-Gly + O2 + Ascorbate → Peptide-α-hydroxyGly + Dehydroascorbate + H2O
The fluorescent dansyl group on Dansyl-Tyr-Val-Gly TFA allows for the sensitive monitoring of this reaction, making it an invaluable tool for:
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Enzyme Kinetics Studies: Determining key kinetic parameters of PHM, such as the Michaelis constant (Km) and the maximum velocity (Vmax).
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Inhibitor Screening: Identifying and characterizing potential inhibitors of PHM, which could have therapeutic applications.
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High-Throughput Screening (HTS): The fluorescent nature of the substrate makes it suitable for HTS assays in drug discovery.
Quantitative Data
While specific kinetic parameters for Dansyl-Tyr-Val-Gly TFA can vary depending on the experimental conditions and the source of the PHM enzyme, the following table provides representative data for a closely related substrate, D-Tyr-L-Val-Gly, which highlights the enzyme's affinity for this class of peptides.
| Substrate | Enzyme Source | Km (µM) | Reference |
| D-Tyr-L-Val-Gly | Bovine Pituitary | 10 | [2] |
Experimental Protocols
HPLC-Based Assay for PHM Activity
This protocol describes a method to measure the activity of PHM by monitoring the conversion of Dansyl-Tyr-Val-Gly to its hydroxylated product using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Materials:
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Dansyl-Tyr-Val-Gly TFA
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Purified PHM enzyme
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Assay Buffer: e.g., 100 mM MES, pH 6.0
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Ascorbate solution (freshly prepared)
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Copper (II) sulfate solution
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Quenching solution: e.g., 1% Trifluoroacetic Acid (TFA) in water
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HPLC system with a fluorescence detector
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C18 reverse-phase HPLC column
Procedure:
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Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, copper sulfate, and ascorbate.
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Enzyme Addition: Add the purified PHM enzyme to the reaction mixture.
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Initiation of Reaction: Start the reaction by adding Dansyl-Tyr-Val-Gly TFA to the mixture. The final concentrations of all components should be optimized for the specific experimental goals.
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Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
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Quenching: Stop the reaction by adding the quenching solution.
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HPLC Analysis:
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Inject a defined volume of the quenched reaction mixture onto the C18 column.
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Separate the substrate and product using a suitable gradient of solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).
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Monitor the elution profile using a fluorescence detector with excitation at approximately 335 nm and emission at approximately 526 nm.
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Data Analysis: Quantify the peak areas corresponding to the substrate and the hydroxylated product. The rate of product formation can then be calculated to determine the enzyme activity.
Fluorescence Polarization (FP) Assay for Inhibitor Screening
This protocol outlines a competitive fluorescence polarization assay to screen for inhibitors of the interaction between PHM and a fluorescently labeled peptide substrate like Dansyl-Tyr-Val-Gly.
Materials:
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Dansyl-Tyr-Val-Gly TFA (as the fluorescent probe)
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Purified PHM enzyme
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Assay Buffer: e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4
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Test compounds (potential inhibitors)
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Black, low-volume 96- or 384-well plates
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Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
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Reagent Preparation: Prepare solutions of the fluorescent probe, PHM enzyme, and test compounds in the assay buffer.
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Assay Plate Setup:
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Add a fixed concentration of the PHM enzyme to each well.
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Add varying concentrations of the test compounds to the wells.
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Include control wells with no test compound (maximum polarization) and wells with no enzyme (minimum polarization).
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Incubation: Incubate the plate for a sufficient time to allow for the binding of the test compounds to the enzyme to reach equilibrium.
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Probe Addition: Add a fixed concentration of the Dansyl-Tyr-Val-Gly TFA fluorescent probe to all wells.
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Second Incubation: Incubate the plate again to allow the probe to bind to the enzyme and for the competitive binding to reach equilibrium.
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Measurement: Measure the fluorescence polarization of each well using the plate reader.
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Data Analysis:
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Calculate the change in millipolarization (mP) units.
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Plot the mP values against the concentration of the test compounds.
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Determine the IC50 value for each compound, which represents the concentration at which 50% of the fluorescent probe is displaced from the enzyme.
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Signaling Pathways and Experimental Workflows
Neuropeptide Amidation Pathway
The enzymatic activity of PHM, for which Dansyl-Tyr-Val-Gly is a substrate, is a critical step in the broader neuropeptide amidation pathway. This pathway is essential for the maturation and biological activation of many neuropeptides.
Caption: The neuropeptide amidation pathway, highlighting the role of PHM.
Experimental Workflow for PHM Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing inhibitors of PHM using Dansyl-Tyr-Val-Gly TFA.
